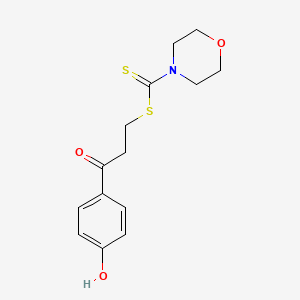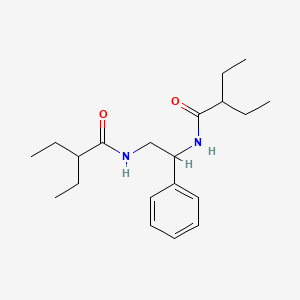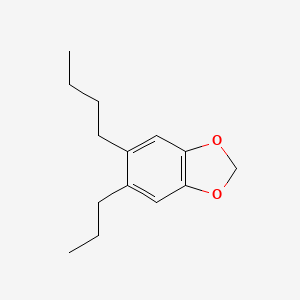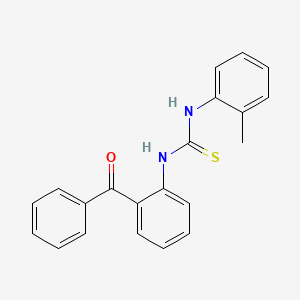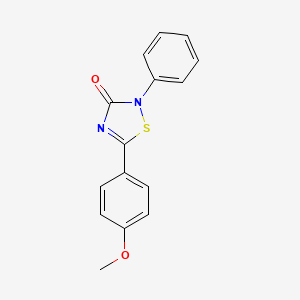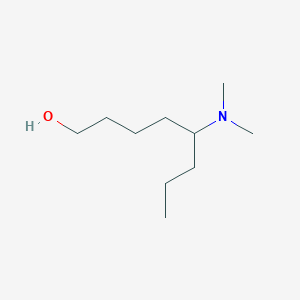
1-Octanol, 5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 5-(dimethylamino)- is an organic compound with the molecular formula C10H23NO It is a derivative of octanol, where the hydroxyl group is located at the first carbon, and a dimethylamino group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 5-(dimethylamino)- can be synthesized through a multi-step process involving the reaction of 1-octanol with dimethylamine. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves the reductive amination of 1-octanol using dimethylamine in the presence of a hydrogenation catalyst .
Industrial Production Methods: Industrial production of 1-Octanol, 5-(dimethylamino)- often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Octanol, 5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying membrane interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an antifungal agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Octanol, 5-(dimethylamino)- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and apoptosis. It also affects various metabolic pathways, including the biosynthesis of unsaturated fatty acids and amino acid metabolism .
Comparison with Similar Compounds
1-Octanol: A simple alcohol with similar hydrophobic properties but lacks the dimethylamino group.
5-Amino-1-octanol: Similar structure but with an amino group instead of a dimethylamino group.
Dimethylaminoethanol: Contains a dimethylamino group but has a shorter carbon chain.
Uniqueness: 1-Octanol, 5-(dimethylamino)- is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62143-12-8 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-(dimethylamino)octan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-10(11(2)3)8-5-6-9-12/h10,12H,4-9H2,1-3H3 |
InChI Key |
VSENWCLWJHUQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
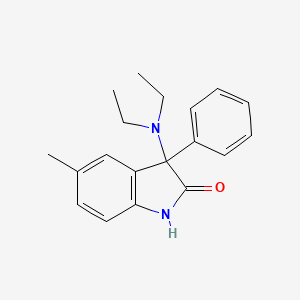
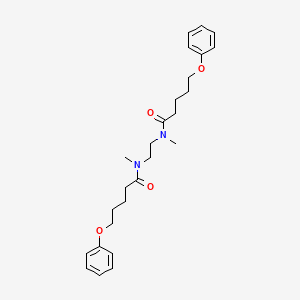
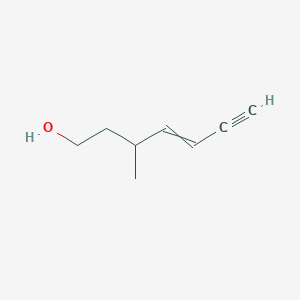
![[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane)](/img/structure/B14544904.png)
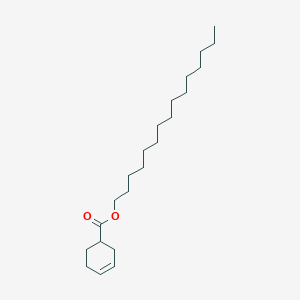
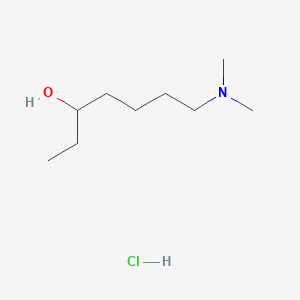
![1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14544922.png)
